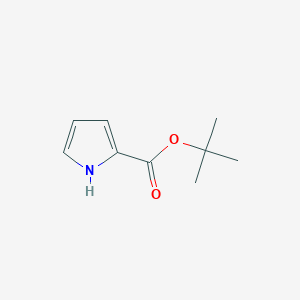

tert-butyl 1H-pyrrole-2-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H13NO2 |

|---|---|

Molecular Weight |

167.20 g/mol |

IUPAC Name |

tert-butyl 1H-pyrrole-2-carboxylate |

InChI |

InChI=1S/C9H13NO2/c1-9(2,3)12-8(11)7-5-4-6-10-7/h4-6,10H,1-3H3 |

InChI Key |

LGHAAAIUUYWURJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=CN1 |

Origin of Product |

United States |

Synthesis of Tert Butyl 1h Pyrrole 2 Carboxylate

The synthesis of tert-butyl 1H-pyrrole-2-carboxylate, a key intermediate in organic synthesis, can be achieved through several methods. One common and direct approach involves the esterification of pyrrole-2-carboxylic acid.

A particularly effective method for this transformation is the reaction of the carboxylic acid with N,N-dimethylformamide di-tert-butyl acetal (B89532). tandfonline.com This reaction is typically carried out in a solvent such as benzene (B151609) under reflux conditions, affording the desired tert-butyl ester in good yield. tandfonline.com This method has proven to be a general route for the synthesis of various tert-butyl pyrrole- and indolecarboxylates. tandfonline.com

An alternative strategy for the synthesis of tert-butyl pyrrole-2-carboxylates starts from 2-methylpyrroles. lsu.edu This method provides a convenient route to these compounds, expanding the range of available starting materials for their preparation. Additionally, the direct treatment of pyrrole-2-carboxylic acid with 2-methylpropene in the presence of a catalytic amount of sulfuric acid has been reported for the synthesis of this compound. tandfonline.com

The choice of synthetic route often depends on the availability of starting materials and the desired scale of the reaction. The development of efficient and practical methods for the synthesis of this compound continues to be of interest to synthetic chemists due to the compound's utility as a building block in the synthesis of more complex molecules.

Reactivity and Synthetic Utility of Tert Butyl 1h Pyrrole 2 Carboxylate

Direct Esterification Approaches

The most straightforward route to this compound involves the esterification of the corresponding carboxylic acid. This approach leverages the commercial availability of pyrrole-2-carboxylic acid.

Conversion of Pyrrole-2-carboxylic Acid to tert-Butyl Ester

Several methods have been developed for the tert-butylation of carboxylic acids, though not all are equally effective for the pyrrole system. Standard methods like reacting the acid with tert-butanol (B103910) or isobutene gas often require harsh acidic catalysts that can be incompatible with the sensitive pyrrole ring. nih.govtechnion.ac.il

A particularly effective and mild method involves reacting pyrrole-2-carboxylic acid with N,N-dimethylformamide di-tert-butyl acetal (B89532). technion.ac.il This reagent serves as a powerful tert-butylating agent. The reaction is typically performed by heating the carboxylic acid with an excess of the acetal in a solvent like benzene (B151609), leading to the desired tert-butyl ester in good yield. technion.ac.il This method is advantageous as it avoids strong acids and is applicable to a range of pyrrole and indole (B1671886) carboxylic acids. technion.ac.il

Another modern and powerful technique is the use of bis(trifluoromethanesulfonyl)imide (Tf₂NH) in tert-butyl acetate (B1210297) (AcOtBu). nih.govwikipedia.org In this system, tert-butyl acetate acts as both the solvent and the tert-butyl source. nih.gov Tf₂NH serves as a potent catalyst, activating the carboxylic acid towards esterification. nih.govdrugfuture.com This method is notable for its efficiency, often proceeding at room temperature and providing high yields with only catalytic amounts of Tf₂NH for simple carboxylic acids. nih.govalfa-chemistry.com

| Entry | Starting Material | Reagent | Solvent | Yield (%) | Reference |

| 1 | Pyrrole-2-carboxylic acid | N,N-Dimethylformamide di-tert-butyl acetal | Benzene | 52 | technion.ac.il |

| 2 | Pyrrole-3-carboxylic acid | N,N-Dimethylformamide di-tert-butyl acetal | Benzene | 89 | technion.ac.il |

This interactive table summarizes yields for the synthesis of tert-butyl pyrrole carboxylates using N,N-dimethylformamide di-tert-butyl acetal.

De Novo Pyrrole Ring Synthesis Leading to 2-Carboxylates

An alternative strategy involves constructing the pyrrole ring from acyclic precursors in a manner that directly installs the 2-carboxylate group. This approach offers flexibility in introducing various substituents onto the pyrrole core.

Base-Mediated Ynone-Isocyanide [3+2] Cycloaddition for Substituted Pyrroles

A transition-metal-free, base-promoted [3+2] cycloaddition between ynones and isocyanides has emerged as a general method for synthesizing 2,3,4-trisubstituted 1H-pyrroles. technion.ac.il This one-pot reaction is valued for its operational simplicity and broad substrate scope. technion.ac.ilrsc.org The mechanism involves the base-mediated addition of the isocyanide to the ynone, followed by cyclization and tautomerization to furnish the aromatic pyrrole ring. While this method typically produces trisubstituted pyrroles, the strategic selection of an isocyanoacetate as the isocyanide component can potentially lead to the formation of pyrrole-2-carboxylates.

Adaptations of Classical Pyrrole Syntheses for 2-Carboxylate Derivatives

Several classical named reactions for pyrrole synthesis can be adapted to produce 2-carboxylate derivatives.

The Paal-Knorr Synthesis is a cornerstone of pyrrole chemistry, involving the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. alfa-chemistry.comwikipedia.orgorganic-chemistry.org To generate a 2-carboxylate, a 1,4-dicarbonyl precursor bearing an ester group at the appropriate position is required. For instance, a reaction sequence involving a Stetter reaction followed by a microwave-assisted Paal-Knorr reaction has been successfully employed to create complex tricyclic pyrrole-2-carboxamides, demonstrating the viability of incorporating a C2-carboxyl functional group via this classical method. nih.gov

The Hantzsch Pyrrole Synthesis traditionally involves the reaction of a β-ketoester with an α-haloketone and ammonia or a primary amine. wikipedia.org This method inherently introduces an ester group onto the pyrrole ring. By carefully selecting the starting materials, the ester can be positioned at C2. For example, using tert-butyl esters as reactants is feasible, and modern flow-chemistry variations have been developed that utilize tert-butyl acetoacetate (B1235776) as a key building block. youtube.com

The Piloty-Robinson Synthesis converts azines derived from enolizable ketones into pyrroles, typically by heating with an acid catalyst like zinc chloride or hydrogen chloride. drugfuture.com The reaction proceeds through a technion.ac.iltechnion.ac.il-sigmatropic rearrangement of the N,N'-dialkenylhydrazine intermediate. drugfuture.comresearchgate.net While this method is more commonly used for alkyl-substituted pyrroles, its application for producing carboxylated pyrroles is less documented but remains a potential route if a suitable azine precursor bearing an ester moiety could be synthesized and cyclized. nih.govnih.gov

Transition Metal-Catalyzed Nitrogen-Transfer Cycloadditions for Pyrrole Scaffolds

Modern synthetic chemistry has seen the rise of powerful transition metal-catalyzed reactions for heterocycle construction. Various cycloaddition strategies are employed to build the pyrrole ring. For instance, organocatalytic [6+2] cycloadditions involving reactive 2-methide-2H-pyrrole (azafulvene) intermediates, generated from pyrrole-2-carbinols, have been developed. acs.org While these specific examples lead to fused systems, the principle of generating reactive pyrrole precursors for cycloaddition is significant. Catalysts based on copper and cobalt are known to be effective in transformations like asymmetric cyclopropanations and reductions involving related ligand systems. wikipedia.org The direct catalytic [3+2] or other cycloadditions involving a nitrogen-atom transfer to a suitable diene or enyne precursor bearing a tert-butyl ester offers a potential, though less explored, pathway to the target molecule.

Barton-Zard Pyrrole Synthesis and its Scope for Ester-Substituted Pyrroles

The Barton-Zard reaction is a particularly powerful and direct method for preparing pyrroles with an ester substituent. wikipedia.org The reaction involves the condensation of a nitroalkene with an α-isocyanide, such as tert-butyl isocyanoacetate, in the presence of a base. buchler-gmbh.comclockss.org

The mechanism begins with the deprotonation of the α-isocyanoacetate, which then undergoes a Michael addition to the nitroalkene. The resulting intermediate cyclizes, and subsequent elimination of the nitro group leads to the aromatic pyrrole ring. wikipedia.org A key advantage of this method is that the α-isocyanoester directly becomes the C2-carboxyester of the resulting pyrrole, making it an ideal route for synthesizing compounds like this compound. clockss.org The reaction is versatile and has been applied to the synthesis of a wide range of pyrrole-2-carboxylates. clockss.orgmdpi.com

Computational and Mechanistic Investigations of Pyrrole 2 Carboxylate Systems

Density Functional Theory (DFT) Studies on Pyrrole (B145914) Electronic Structure and Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the intricate electronic properties and reactivity patterns of pyrrole systems. These studies provide a molecular-level rationale for observed chemical behaviors and can predict the outcomes of reactions with a high degree of accuracy. For pyrrole-2-carboxylates and related derivatives, DFT calculations have illuminated the profound influence of substituents on the pyrrole ring's electronic structure, aromaticity, and regioselectivity in functionalization reactions.

The nature of the nitrogen substituent dramatically modulates the electronic character and subsequent reactivity of the pyrrole ring. A key comparison that has been explored computationally is between N-alkoxycarbonyl pyrroles (such as N-Boc-pyrrole) and N-sulfonyl pyrroles. nih.gov

While both groups are electron-withdrawing, computational studies have revealed significant differences. A DFT analysis concluded that an N-alkoxycarbonyl pyrrole features a more electron-deficient nitrogen atom than the corresponding N-sulfonylpyrrole. nih.gov This is partly attributed to a degree of pyramidalization at the nitrogen atom in the sulfonylated compound. nih.gov The electron-withdrawing effect of the N-alkoxycarbonyl group enhances the stability of the pyrrole ring, making it less susceptible to oxidative degradation. organic-chemistry.org

This distinction in electronic properties leads to divergent reactivity. For instance, in acylation reactions activated by a sulfonic acid anhydride (B1165640), N-alkoxycarbonyl protection endows the pyrrole with reactivity that is distinct from that observed with N-sulfonyl protection. nih.govorganic-chemistry.orgacs.orgbath.ac.uk These computational predictions are supported by experimental observations, confirming that N-alkoxycarbonyl pyrroles are more electron-poor and therefore less readily protonated than their N-sulfonyl counterparts. acs.orgbath.ac.uk

| Reactivity in Acylation | Favors acylation at the 2-position. organic-chemistry.org | Favors acylation at the 3-position, often via isomerization. nih.govorganic-chemistry.org |

DFT calculations have been employed to map the electronic landscape of pyrrole-2-carboxylate systems. The introduction of a carboxylate group at the C2 position, along with a protecting group on the nitrogen, significantly alters the electron density and aromatic character of the ring.

Quantum chemical calculations on various N-substituted pyrroles show that the distribution of atomic charges is a key determinant of reactivity. researchgate.net For pyrrole-2-carboxylic acid, DFT studies at the B3LYP/6-311++G** level have been used to investigate its structure and the mechanism of its decarboxylation. researchgate.net These studies confirm that the electronic distribution within the molecule, particularly the charges on the α- and β-carbons and the nitrogen atom, dictates the molecule's stability and reaction pathways. researchgate.netresearchgate.net The stability of substituted pyrroles can also be evaluated through natural bond orbital (NBO) analysis, which provides insights into intramolecular electron transfer through hyperconjugation.

One of the most powerful applications of DFT in this area is the prediction and rationalization of regioselectivity in electrophilic substitution reactions, such as acylation. Experimental results show a clear regiocomplementarity between N-alkoxycarbonyl and N-sulfonyl pyrroles. nih.govacs.org N-alkoxycarbonyl pyrroles, including the tert-butyl 1H-pyrrole-2-carboxylate precursor N-Boc-pyrrole, are cleanly and exclusively acylated at the 2-position. organic-chemistry.orgacs.org In contrast, N-sulfonyl pyrroles yield 3-acylated products under similar conditions. nih.govorganic-chemistry.org

Quantum chemical calculations have shown that this regioselectivity is governed by a combination of steric factors and the atomic charges on the ring carbons (α-C and β-C) and the nitrogen atom. researchgate.net For N-alkoxycarbonyl pyrroles, the computationally predicted electron-poor nature of the ring directs electrophilic attack to the C2 (or C5) position, a prediction that aligns perfectly with experimental outcomes. acs.org The use of different acylating agents and Lewis acids can also influence the outcome, and DFT can model the transition states for attack at different positions to predict the most favorable pathway. nih.gov

Mechanistic Elucidation of Reaction Pathways

Computational modeling provides invaluable support for proposed reaction mechanisms, allowing for the investigation of transient intermediates and transition states that are difficult or impossible to observe experimentally.

It is well-established that 2-acylpyrroles can isomerize to the thermodynamically more stable 3-acyl isomers, particularly under Brønsted acid catalysis. acs.org The mechanism and feasibility of this isomerization are highly dependent on the N-substituent.

For N-sulfonyl pyrroles, it is proposed that the observed formation of 3-acyl products under strongly acidic conditions occurs not through direct C3-acylation, but via an initial, kinetically favored 2-acylation followed by a rapid acid-catalyzed isomerization to the 3-acyl product. nih.govacs.orgbath.ac.uk This hypothesis is supported by NMR reaction monitoring, which allows for the observation of the transient 2-acyl isomer that forms and then disappears as the reaction proceeds to the final 3-acyl product. acs.orgbath.ac.uk

In stark contrast, N-alkoxycarbonyl pyrroles are significantly more resistant to this isomerization under the same conditions. acs.org This resistance is consistent with computational predictions that N-alkoxycarbonyl pyrroles are more electron-poor and, consequently, less easily protonated, which is a key step in initiating the isomerization cascade. acs.orgbath.ac.uk

DFT calculations have been instrumental in elucidating the mechanisms of more complex transformations involving pyrrole systems, including nitrogen transfer and cycloaddition reactions.

In the context of cycloaddition reactions where pyrrole acts as a diene, computational studies have been performed to determine its reactivity and the chemical modifications needed to make it an effective diene. rsc.org These studies analyze frontier molecular orbital energies, bond order uniformity in the transition state, and activation energies to predict whether a reaction will proceed and what the stereochemical outcome (exo or endo) will be. rsc.org

Furthermore, DFT has been used to clarify the mechanism of copper hydride (CuH)-catalyzed coupling reactions that form polysubstituted pyrroles. acs.org Calculations can map the entire catalytic cycle, including the initial reductive coupling and the subsequent cyclization steps, to rationalize the observed high yields and regioselectivity. acs.org Similarly, for base-promoted [3+2] cycloaddition reactions that produce N-H free pyrroles, a plausible reaction pathway involves the deprotonation of a starting material, addition to a nitrile to form a metalated imine, and a final annulation step to deliver the pyrrole ring. researchgate.net Computational studies can validate such proposed pathways by calculating the energies of intermediates and transition states. researchgate.netnih.gov

Table 2: List of Compounds

| Compound Name |

|---|

| This compound |

| N-alkoxycarbonyl pyrroles |

| N-Boc-pyrrole |

| N-sulfonyl pyrroles |

| N-Tosyl pyrrole |

| N-Fmoc pyrrole |

| N-Troc pyrrole |

| 2,5-dimethoxytetrahydrofuran |

| 2-acylpyrroles |

| 3-acylpyrroles |

| Pyrrole-2-carboxylic acid |

| N-acylpyrroles |

| N-aminopyrroles |

| Tolmetin |

| Zomepirac |

| Ketorolac |

| Pyoluteorin |

| Celastramycin A |

| Benzaldehyde |

| Phenylmethanol |

| N-acylbenzotriazoles |

| 1-methylpyrrole |

| 1-Triisopropylsilylpyrrole |

| Indole (B1671886) |

| 1-methylindole |

| Acetic Acid |

| Trifluoromethanesulfonic anhydride (Tf₂O) |

| KN(SiMe₃)₂ (Potassium bis(trimethylsilyl)amide) |

| LiN(SiMe₃)₂ (Lithium bis(trimethylsilyl)amide) |

Advanced Synthetic Applications in Contemporary Chemical Research

Utilization as Key Intermediates in Complex Organic Synthesis

The strategic importance of tert-butyl 1H-pyrrole-2-carboxylate is particularly evident in its role as a precursor for a wide array of complex organic molecules. The pyrrole (B145914) core is a common motif in many biologically active compounds, and the tert-butoxycarbonyl (Boc) group offers a stable yet readily cleavable protecting group for the pyrrole nitrogen, facilitating a variety of chemical transformations.

Precursors for the Synthesis of Natural Products

The pyrrole framework is a ubiquitous structural element in a multitude of natural products derived from both terrestrial and marine organisms. chim.it While a direct synthetic route to the natural product Omuralide using this compound is not prominently documented in the reviewed literature, the synthesis of related pyrrole-containing natural products often relies on intermediates with the pyrrole-2-carboxylate scaffold. For instance, various marine natural products, such as the longamides and related brominated pyrrole-2-carboxamides, feature this core structure. chim.it The general strategy often involves the synthesis and manipulation of pyrrole derivatives to construct these complex, biologically active systems. chim.it The synthesis of many 2-formylpyrrole natural products, which exhibit interesting biological activities like hepatoprotective and antioxidant effects, also highlights the importance of the pyrrole core, often assembled through methods like the Paal-Knorr reaction. rsc.org

| Natural Product Class | Core Structure Moiety | Relevance of Pyrrole-2-Carboxylate |

| Longamides | Brominated pyrrole-2-carboxamide | The pyrrole-2-carboxylate unit is a key building block for the amide structure. chim.it |

| 2-Formylpyrroles | 5-hydroxymethylpyrrole-2-carbaldehyde | Syntheses often proceed through pyrrole intermediates that can be derived from carboxylates. rsc.org |

| Agelastatin A | Brominated pyrrole | Demonstrates the prevalence of the pyrrole ring in potent anti-cancer natural products. chim.it |

Building Blocks for Structurally Diverse Nitrogen-Containing Heterocycles

The utility of this compound extends to its role as a foundational building block for a variety of nitrogen-containing heterocycles. chemimpex.com Its derivatives are instrumental in constructing more elaborate molecular architectures, which are often pursued for their potential medicinal applications. For example, derivatives such as 1-(tert-butyl) 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate have been employed in the synthesis of novel pyrrole-2-carboxamide scaffolds. These scaffolds are designed as potential inhibitors of mycobacterial membrane protein Large 3 (MmpL3), a target for developing new treatments for tuberculosis. nih.gov The pyrrole-2-carboxamide framework serves as a linker to connect different chemical moieties that interact with the target protein. nih.gov Furthermore, related pyrrole-2-carbinols can undergo organocatalytic cycloaddition reactions with aldehydes to produce densely substituted 2,3-dihydro-1H-pyrrolizin-3-ols, demonstrating the versatility of the pyrrole-2-substituted scaffold in generating complex heterocyclic systems.

Role in Materials Science and Polymer Chemistry Research

The application of this compound is not limited to the synthesis of discrete molecules but also extends into the realm of materials science and polymer chemistry. The pyrrole ring itself is the fundamental unit of polypyrrole, a well-known conducting polymer.

Application in the Creation of Advanced Materials, Polymers, and Coatings

Research has explored the use of this compound and its derivatives in the creation of advanced materials. One notable application is in the formation of nanocomposites. For instance, poly(tert-butyl 1-pyrrole-carboxylate) has been synthesized via in-situ emulsion polymerization in the presence of barium titanate nanoparticles to create core-shell nanocomposites. researchgate.net These materials, which demonstrate a strong interaction between the polymer shell and the nanoparticle core, are of interest for their potential dielectric and electronic properties. researchgate.net Additionally, a derivative, 2-oxo-2,5-dihydro-pyrrole-1-carboxylic acid tert-butyl ester, is noted for its potential in creating novel polymers with specific thermal and mechanical properties. chemimpex.com The synthesis of pyrrole-derived conducting polymers has also been a subject of research, indicating the role of such precursors in developing functional organic materials. nih.gov

| Material Type | Precursor Used | Key Feature |

| Nanocomposites | poly(tert-butyl 1-pyrrole-carboxylate) | Core-shell structure with barium titanate nanoparticles. researchgate.net |

| Novel Polymers | 2-Oxo-2,5-dihydro-pyrrole-1-carboxylic acid tert-butyl ester | Potential for specific thermal and mechanical properties. chemimpex.com |

| Conducting Polymers | Pyrrole derivatives | Formation of electrically conducting polymer films. nih.govresearchgate.net |

Precursors for Photosensitive Dyes

While pyrrole-containing macrocycles like porphyrins are central to many photosensitive systems, including their use in dye-sensitized solar cells, the direct application of this compound as a precursor for photosensitive dyes is not extensively documented in the reviewed scientific literature. nih.gov Porphyrins, which are a primary focus in dye design research for solar cells, are complex structures, and their synthesis is a multi-step process. nih.gov Although pyrrole is the fundamental building block of porphyrins, the specific use of this compound in the synthesis of dyes for photosensitive applications is not a commonly reported pathway.

Contributions to Catalysis Research and Development

The field of catalysis has also benefited from the chemistry of this compound and its derivatives. These compounds can serve as precursors to ligands that coordinate with metal centers to form active catalysts or can be part of organocatalytic systems. The process of catalysis is crucial in chemical reactions for speeding up the reaction rate by lowering the activation energy. rsc.org

The N-Boc protected pyrrole, tert-butyl 1H-pyrrole-1-carboxylate, can be used as a starting material for the synthesis of N-Boc-pyrrol-2-ylboronic acid. sigmaaldrich.com Boronic acids are known to be versatile compounds that are widely used in the synthesis of biaryls through cross-coupling reactions, as therapeutic agents, and as chemical sensors. nih.gov The ability to introduce a boronic acid group onto the pyrrole ring, facilitated by the presence of the Boc protecting group, opens up avenues for creating novel ligands and catalysts for various synthetic transformations. sigmaaldrich.comnih.gov

Employment in the Development of Novel Catalytic Systems and Methodologies

While direct use of this compound as a catalyst is not extensively documented, its derivatives are instrumental in the development of novel catalytic systems. The pyrrole scaffold serves as a foundational structure for the synthesis of more complex ligands and organocatalysts. For instance, the modification of the pyrrole ring, often starting from precursors like this compound, allows for the introduction of various functional groups. These groups can then coordinate with metal centers to form highly efficient and selective catalysts for a range of organic transformations.

Research has shown that pyrrole-containing ligands can be synthesized and subsequently complexed with transition metals like palladium to create catalysts for cross-coupling reactions. The electronic properties of the pyrrole ring can be fine-tuned through substitution, thereby influencing the catalytic activity and selectivity of the resulting metal complex. The tert-butoxycarbonyl (Boc) protecting group on the pyrrole nitrogen in the parent compound provides stability during initial synthetic steps and can be readily removed to allow for further functionalization, a critical step in tailoring the ligand for a specific catalytic application.

Green Chemistry Approaches in Pyrrole Synthesis

In the pursuit of more environmentally benign synthetic methods, this compound has been featured in the development of greener approaches to pyrrole synthesis. uni-goettingen.de A significant advancement in this area is the use of magnetically recoverable nanoparticles as catalysts. tandfonline.com These nanocatalysts offer a sustainable alternative to traditional homogeneous catalysts by simplifying catalyst-product separation, thus minimizing waste and allowing for catalyst recycling. researchgate.net

For example, Fe3O4 nanoparticles have been demonstrated as effective and reusable catalysts for the synthesis of pyrrole derivatives in environmentally friendly solvents like ethanol. tandfonline.com The use of such magnetic nanoparticles aligns with the principles of green chemistry by improving reaction efficiency and sustainability. researchgate.net The synthesis of poly(pyrrole)–silica–magnetite nanocomposites further illustrates the integration of pyrrole chemistry with nanotechnology to create functional materials with unique magnetic and conductive properties. rsc.orgrsc.org These approaches not only provide a more sustainable route to valuable pyrrole compounds but also open avenues for the creation of novel hybrid materials. researchgate.net

Strategic Syntheses for Biological and Medicinal Chemistry Research (Excluding Clinical Outcomes)

The pyrrole nucleus is a common motif in a vast number of biologically active natural products and pharmaceutical agents. Consequently, this compound serves as a crucial starting material for the synthesis of diverse pyrrole derivatives with potential applications in medicinal chemistry.

Design and Synthesis of Pyrrole Derivatives for Chemical Library Generation

The generation of chemical libraries containing a multitude of diverse compounds is a cornerstone of modern drug discovery. The this compound scaffold is ideally suited for this purpose. Its functional handles—the ester and the N-H group (after deprotection)—allow for the systematic introduction of a wide array of substituents, leading to the rapid generation of large collections of related but structurally distinct molecules.

The synthesis of tert-butyl 4-amino-1H-pyrrole-2-carboxylate from its parent compound is a prime example of how the scaffold can be elaborated. smolecule.com This amino derivative can then undergo a variety of reactions, such as amide bond formation or reductive amination, to introduce further diversity. This strategy enables the exploration of a broad chemical space around the pyrrole core, which is essential for identifying novel hit compounds in high-throughput screening campaigns.

Scaffolds for Exploring Structure-Reactivity Relationships in Novel Chemical Entities

Understanding the relationship between a molecule's structure and its chemical reactivity is fundamental to the design of new and improved chemical entities. The this compound framework provides a rigid and well-defined scaffold for such investigations. By systematically modifying the substituents on the pyrrole ring and observing the resulting changes in reactivity, chemists can gain valuable insights into the electronic and steric effects that govern the behavior of these molecules.

For instance, the synthesis of various substituted pyrrole derivatives allows for a detailed examination of how different functional groups influence the acidity of the N-H bond, the susceptibility of the ring to electrophilic or nucleophilic attack, and the rotational barriers around the C-N bonds. This fundamental knowledge is critical for the rational design of molecules with specific desired properties, whether for materials science or as potential therapeutic agents.

Development of Pyrrole-Derived Boronic Acids for Chemical Sensor Applications

Boronic acids are a class of compounds that have gained prominence in the development of chemical sensors, particularly for the detection of saccharides and other biologically relevant molecules. The synthesis of pyrrole-derived boronic acids, often starting from precursors like this compound, has opened up new possibilities in this field.

The general strategy involves the functionalization of the pyrrole ring with a boronic acid or boronate ester group. The pyrrole moiety can act as a signaling unit, where its photophysical properties (e.g., fluorescence) change upon binding of the boronic acid to an analyte. The tert-butyl ester group can be maintained throughout the synthesis to protect the carboxylate functionality or can be hydrolyzed to provide an additional binding site or to modulate the water solubility of the final sensor molecule. While the direct synthesis from this compound is a plausible route, the literature more broadly supports the development of various heterocyclic boronic acids for sensor applications.

Q & A

Q. What are the common synthetic routes for tert-butyl 1H-pyrrole-2-carboxylate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves cyclization of pyrrole precursors followed by esterification with tert-butyl chloroformate. Key steps include:

Cyclization : Use of cyclopentanone derivatives or amine precursors under acidic or basic conditions to form the pyrrole ring .

Esterification : Reaction with tert-butyl chloroformate in anhydrous solvents (e.g., THF or DCM) at 0–25°C, often with a base like triethylamine to scavenge HCl .

- Critical Conditions :

- Temperature : Lower temperatures (0–5°C) minimize side reactions during esterification.

- Solvent Choice : Polar aprotic solvents (e.g., THF) enhance reactivity .

- Yield Optimization : Purification via flash chromatography (silica gel, hexane/ethyl acetate gradients) achieves >85% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

- Methodological Answer :

- 1H/13C NMR :

- Ester Group : tert-butyl protons appear as a singlet at ~1.4 ppm; carbonyl carbon at ~155 ppm .

- Pyrrole Ring : Protons resonate between 6.5–7.5 ppm (1H-pyrrole), with carbons at ~110–130 ppm .

- IR Spectroscopy : Strong C=O stretch at ~1720 cm⁻¹ confirms the ester .

- Mass Spectrometry : Molecular ion peak at m/z 195.21 (C₁₀H₁₃NO₃) with fragmentation patterns matching tert-butyl loss .

Q. How does the tert-butyl ester group affect the stability and reactivity of the pyrrole ring in downstream reactions?

- Methodological Answer : The tert-butyl group:

- Enhances Stability : Steric bulk protects the ester from hydrolysis under basic/acidic conditions, enabling storage at room temperature .

- Modulates Reactivity : Electron-donating effects increase pyrrole’s susceptibility to electrophilic substitution (e.g., formylation at C-5) .

- Facilitates Deprotection : Trifluoroacetic acid (TFA) in DCM selectively removes the tert-butyl group for further functionalization .

Advanced Research Questions

Q. What strategies can optimize stereochemical outcomes in the synthesis of this compound derivatives, particularly regarding ring substituents?

- Methodological Answer :

- Chiral Auxiliaries : Use (R)- or (S)-configured precursors during cyclization to enforce stereochemistry in hexahydrocyclopenta[c]pyrrole derivatives .

- Asymmetric Catalysis : Pd-catalyzed cross-coupling with chiral ligands (e.g., BINAP) achieves enantioselective C–H functionalization .

- Crystallographic Control : Single-crystal X-ray diffraction (e.g., Acta Cryst. data) validates stereochemical assignments .

Q. How do solvent polarity and catalyst selection influence cross-coupling reactions involving this compound?

- Methodological Answer :

- Solvent Effects :

- Polar Solvents (DMF, dioxane): Enhance Pd-catalyzed Suzuki-Miyaura coupling with aryl halides (e.g., 70% yield in dioxane vs. 45% in THF) .

- Nonpolar Solvents (Toluene): Favor Heck reactions with styrenes via improved π-π stacking .

- Catalyst Systems :

- Pd(PPh₃)₄ : Effective for arylations but sensitive to steric hindrance.

- Buchwald-Hartwig Ligands (e.g., XPhos): Improve amination yields (>90%) with bulky amines .

Q. How can researchers resolve contradictions in reported reaction outcomes for this compound under similar conditions?

- Methodological Answer :

- Data Triangulation :

By-Product Analysis : Use LC-MS to identify minor products (e.g., over-oxidation to carboxylic acids vs. aldehydes) .

Condition Replication : Test conflicting protocols (e.g., oxidation with KMnO₄ vs. Dess–Martin periodinane) to isolate variable impacts .

- Case Study : Discrepancies in hydroxylation yields (30–70%) were traced to trace water content in solvents, resolved by rigorous drying .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.